

An In-depth Technical Guide to Methyl Hexanoate: Properties, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexanoate, an organic compound with the IUPAC name methyl hexanoate and CAS number 106-70-7, is a fatty acid methyl ester (FAME) that is garnering increasing interest across various scientific disciplines.[1][2] It is a colorless liquid naturally found in various fruits and plants, contributing to their characteristic aromas.[2][3] This guide provides a comprehensive overview of methyl hexanoate, detailing its chemical and physical properties, synthesis via Fischer-Speier esterification, analytical methodologies, and its role in biological pathways.

Chemical and Physical Properties

Methyl hexanoate is the methyl ester of hexanoic acid.[3] A summary of its key chemical and physical properties is presented below for easy reference and comparison.



Property	Value	Reference
IUPAC Name	methyl hexanoate	[1]
CAS Number	106-70-7	[1]
Molecular Formula	C7H14O2	[2]
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity, pineapple-like	[2][4]
Density	0.885 g/mL at 25 °C	_
Boiling Point	151 °C	_
Melting Point	-71 °C	
Solubility in water	1.33 mg/mL at 20 °C	[2]
Refractive Index	1.405 at 20 °C	

Spectroscopic Data:

Technique	Key Features
¹ H NMR	Signals corresponding to the methyl ester protons and the aliphatic chain protons.
¹³ C NMR	A characteristic peak for the carbonyl carbon of the ester group around 174 ppm, along with peaks for the methoxy carbon and the carbons of the hexyl chain.
Mass Spectrometry (MS)	A molecular ion peak at m/z 130, with characteristic fragmentation patterns for a methyl ester.
Infrared (IR) Spectroscopy	A strong absorption band around 1740 cm ⁻¹ corresponding to the C=O stretching of the ester functional group.



Synthesis of Methyl Hexanoate

The most common and industrially significant method for the synthesis of **methyl hexanoate** is the Fischer-Speier esterification of hexanoic acid with methanol, using an acid catalyst.[2]

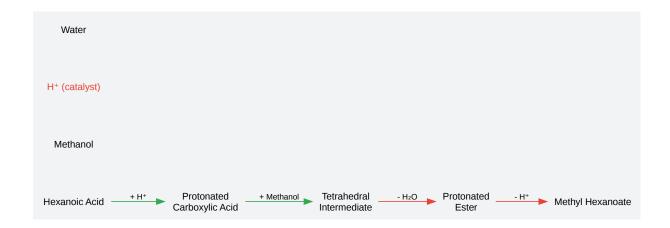
Fischer-Speier Esterification: Reaction and Mechanism

The overall reaction is as follows:

 $CH_3(CH_2)_4COOH + CH_3OH \rightleftharpoons CH_3(CH_2)_4COOCH_3 + H_2O$

The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium is shifted to the right by using an excess of one of the reactants (typically methanol) or by removing the water as it is formed.

The mechanism involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. The nucleophilic oxygen of the methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the **methyl hexanoate** and regenerates the acid catalyst.



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Fischer-Speier Esterification Mechanism

Experimental Protocol: Synthesis of Methyl Hexanoate

This protocol is a representative procedure for the laboratory-scale synthesis of **methyl hexanoate**.

Materials:

- Hexanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H2SO4)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Dichloromethane or diethyl ether
- Round-bottom flask
- · Reflux condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

 Reaction Setup: In a clean, dry round-bottom flask, combine hexanoic acid and a 3 to 5-fold molar excess of anhydrous methanol.



- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Add an equal volume of water and an organic solvent (e.g., dichloromethane or diethyl ether). Shake the funnel and allow the layers to separate.
 - Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.
 - Wash the organic layer again with water and then with brine.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent using a rotary evaporator to obtain the crude methyl hexanoate.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl hexanoate.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis and quantification of **methyl hexanoate**.



Experimental Protocol: GC-MS Analysis of Methyl Hexanoate

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

Sample Preparation:

- Samples containing **methyl hexanoate** can be dissolved in a suitable organic solvent such as hexane or dichloromethane.
- For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

GC-MS Parameters (Typical):

Parameter	Value
Injection Volume	1 μL
Injector Temperature	250 °C
Split Ratio	20:1 to 50:1
Carrier Gas	Helium
Oven Program	Initial temperature of 50-60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C, and hold for 5-10 minutes.
MS Ion Source Temp.	230 °C
MS Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-350



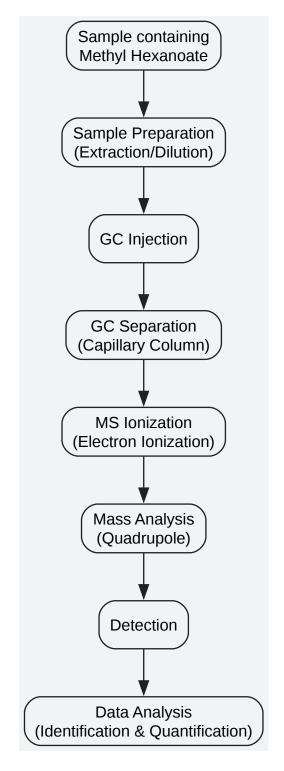




Data Analysis:

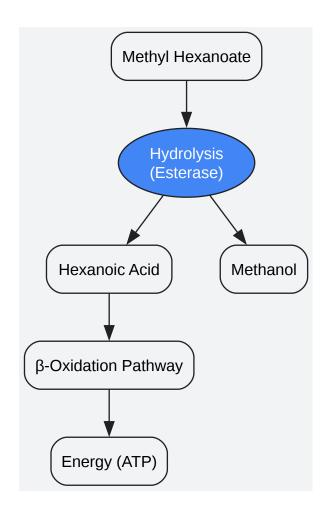
- Identification of **methyl hexanoate** is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
- Quantification can be performed using an internal or external standard method.











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References

- 1. Methyl hexanoate | C7H14O2 | CID 7824 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl hexanoate Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. methyl hexanoate, 106-70-7 [thegoodscentscompany.com]
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